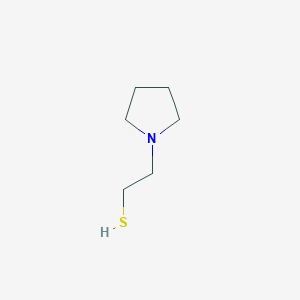

2-(Pyrrolidin-1-yl)ethane-1-thiol

Overview

Description

2-(Pyrrolidin-1-yl)ethane-1-thiol is a chemical compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a colorless, oily, and viscous liquid classified as a thiol. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)ethane-1-thiol can be approached through different methods. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific reaction conditions and reagents used in these synthetic routes can vary, but they typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)ethane-1-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the thiol group and the pyrrolidine ring, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions can vary, but they often involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

2-(Pyrrolidin-1-yl)ethane-1-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways . Additionally, this compound is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways in biological systems . The thiol group can form covalent bonds with proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Pyrrolidin-1-yl)ethane-1-thiol include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular structure.

Uniqueness: The uniqueness of this compound lies in its combination of the pyrrolidine ring and the thiol group, which imparts distinct chemical and biological properties

Biological Activity

2-(Pyrrolidin-1-yl)ethane-1-thiol, also known as pyrrolidinylethylthiol (PET), is an organic compound characterized by a thiol group (-SH) attached to an ethane backbone, with a pyrrolidine ring. Its molecular formula is C₆H₁₃NS, and it has a molecular weight of 131.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties that facilitate interactions with biological systems.

The presence of the thiol group allows PET to engage in various chemical reactions, particularly bioconjugation processes where it can react with maleimide groups on biomolecules, forming stable thioether bonds. This reactivity positions PET as a valuable tool in modifying proteins and peptides for research and therapeutic applications.

Interaction with Biomolecules

Studies have indicated that PET can bind with various biomolecules, which is crucial for understanding its therapeutic potential. Interaction studies often focus on its capacity to form adducts with proteins and other macromolecules, which may alter their function or stability .

Synthesis and Evaluation

Research has demonstrated various synthetic routes for producing this compound, highlighting its versatility for laboratory applications. For instance, the compound can be synthesized from pyrrolidine and appropriate thiol precursors using standard organic synthesis techniques .

Case Studies

While specific case studies directly involving PET are scarce, related research on similar compounds indicates potential biological activities:

- Antiproliferative Activity : In studies evaluating derivatives of thiol compounds, some showed significant antiproliferative effects against cancer cell lines. Although PET itself has not been directly tested for this activity, its structural analogs have exhibited promising results .

- Enzyme Interactions : Thiol compounds often interact with enzymes through nucleophilic attack on electrophilic centers. This interaction can modulate enzyme activity, suggesting that PET may influence metabolic pathways by acting on specific enzymes.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-(Pyrrolidin-1-yl)propan-2-thiol | Propanthiol derivative | Longer carbon chain; potential for increased lipophilicity |

| 2-(Aminomethyl)pyrrolidine | Amino derivative | Contains an amino group; may exhibit different biological activities |

| 3-Mercapto-N-methylpyrrolidine | Mercapto derivative | Similar thiol functionality; different nitrogen substitution |

| 2-(Thiazol-4-yl)ethanamine | Thiazole derivative | Different heterocyclic structure; varied reactivity |

This comparison highlights the unique combination of a pyrrolidine ring and a terminal thiol group in PET, enhancing its reactivity and potential interactions compared to similar compounds.

Applications

The unique properties of this compound make it a candidate for various applications:

- Bioconjugation : Used in modifying biomolecules for drug delivery systems.

- Medicinal Chemistry : Potential role in developing new therapeutic agents by modifying existing drugs to enhance efficacy or reduce side effects.

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOXVWJOCNVDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611153 | |

| Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42302-16-9 | |

| Record name | 2-(Pyrrolidin-1-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.